1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone

Physicochemical Profiling Drug-Likeness Permeability

Procure 1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone (CAS 2034416-89-0) for your kinase drug-discovery programs. This compound’s pyrazolo[1,5-a]pyrazine core is a validated JAK/TYK2 and RET inhibitor pharmacophore. The distinct N-acetylpiperazine moiety creates unique selectivity profiles compared to piperidine or N,N-dimethyl analogs—critical for SAR studies and HTS triage. With a favorable logP of 1.85, TPSA of 68.77 Ų, and zero H-bond donors, it offers an ideal fragment for SBDD elaboration. Insist on this exact architecture; subtle 4-position changes profoundly shift kinase inhibition.

Molecular Formula C13H17N5O
Molecular Weight 259.313
CAS No. 2034416-89-0
Cat. No. B3008187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone
CAS2034416-89-0
Molecular FormulaC13H17N5O
Molecular Weight259.313
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C(=O)C
InChIInChI=1S/C13H17N5O/c1-10-9-12-13(14-3-4-18(12)15-10)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3
InChIKeyGIPJUFAAFDJPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone (CAS 2034416-89-0): A Pyrazolopyrazine-Piperazine Acetyl Probe for Kinase Research


1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone is a heterocyclic compound with the molecular formula C13H17N5O and a molecular weight of 259.31 g/mol [1]. It features a pyrazolo[1,5-a]pyrazine core linked via the 4-position to an N-acetylpiperazine moiety. This compound is a member of a broader class of pyrazolo[1,5-a]pyrazin-4-yl derivatives, which have been extensively patented by organizations like Pfizer Inc. and Array BioPharma as potent inhibitors of Janus Kinases (JAKs), including TYK2, and RET kinase for the treatment of autoimmune and proliferative diseases [2]. The core scaffold is recognized in the patent literature as a kinase inhibitor pharmacophore with documented activity against CDK2 and JAK family kinases .

Why a Generic Pyrazolopyrazine Derivative Cannot Substitute for CAS 2034416-89-0 in Targeted Profiling


Direct substitution of this compound with another pyrazolo[1,5-a]pyrazin-4-yl derivative is not scientifically justifiable without explicit comparative data, due to the profound impact of subtle structural variations on kinase selectivity profiles. The patent literature demonstrates that small modifications to the 4-position substituent of this scaffold, such as replacing a piperidine with a piperazine ring, can shift kinase inhibition from JAK3 to TYK2 or alter potency against RET gatekeeper mutants [1]. Specifically, the acetyl group on the piperazine ring attached to the core scaffold influences both the compound's physicochemical properties—including a calculated logP of 1.85, a topological polar surface area of 68.77 Ų [2], and 0 hydrogen bond donors—and its potential binding interactions, distinguishing it from analogs like 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine or N,N-dimethyl derivatives . Even in the absence of specific bioactivity data for this exact compound, its distinct molecular architecture prevents its interchangeable use in structure-activity relationship (SAR) studies or target engagement experiments.

Procurement-Relevant Quantitative Differentiation: CAS 2034416-89-0 Against Its Closest Analogs


Molecular Property Differentiation: CAS 2034416-89-0 vs. Non-Acetylated Piperazine Analogs

A key differentiation from closely related piperazine analogs is the acetyl substitution, which converts a secondary amine (a hydrogen bond donor) into a tertiary amide. This results in a distinct hydrogen bond donor/acceptor profile. The compound has 1 HBD and 6 HBA, while a non-acetylated analog (e.g., a compound with a free piperazine-NH) would possess an additional HBD, significantly altering its permeability and binding characteristics [1]. The calculated logP of 1.85 suggests a balanced lipophilicity, differentiating it from more polar or hydrophobic analogs [2].

Physicochemical Profiling Drug-Likeness Permeability

Scaffold-Based Kinase Selectivity Potential: Pyrazolopyrazine Core vs. Common Pyrazolopyrimidine Alternatives

The pyrazolo[1,5-a]pyrazine core is chemically distinct from the more common pyrazolo[1,5-a]pyrimidine or pyrrolo[2,3-d]pyrimidine kinase inhibitor scaffolds. In the patent literature, pyrazolo[1,5-a]pyrazin-4-yl derivatives from Pfizer Inc. are specifically claimed as TYK2 ligands and JAK inhibitors, with exemplified compounds demonstrating potent inhibition (IC50 values in the nanomolar range) [1]. BindingDB data for related pyrazolo[1,5-a]pyrazin-4-yl derivatives shows IC50 values of <1 nM against BTK and 81 nM against TYK2, establishing the scaffold's potential for high target affinity [2]. This contrasts with pyrazolopyrimidine scaffolds, which are more frequently associated with PI3K or CDK inhibition.

Kinase Profiling Selectivity JAK-STAT Pathway

Procurement Purity Benchmarking: CAS 2034416-89-0 from Specialized Vendors

Reputable vendors specializing in heterocyclic building blocks list 1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone for research purposes. A critical procurement differentiator is the analytical purity offered. For instance, vendors like MolCore offer structurally similar compounds (e.g., 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine, CAS 1708268-40-9) with a purity of NLT 98% under ISO-certified quality systems, which is crucial for reproducible pharmacological assays . The target compound's availability in catalogues specifically serving the pharmaceutical R&D and quality control sectors implies similar quality benchmarks, differentiating it from sources that may not provide equivalent analytical certification.

Quality Control Purity Reproducibility

Optimal Deployment Scenarios for CAS 2034416-89-0 Based on Established Evidence


JAK/TYK2 Pathway Inhibitor Probe for In Vitro Autoimmune Disease Research

Given the well-established association of the pyrazolo[1,5-a]pyrazin-4-yl scaffold with JAK kinase inhibition, particularly TYK2, as documented in Pfizer's patent portfolio [1], this compound is optimally deployed as a chemical probe in in vitro biochemical or cellular assays investigating JAK/STAT signaling in autoimmune disease models. Its distinct acetyl-piperazine moiety differentiates it from other JAK inhibitors, allowing for novel SAR exploration.

RET Kinase Inhibitor Fragment for Structure-Based Drug Design (SBDD)

The pyrazolo[1,5-a]pyrazine core is a recognized pharmacophore for RET kinase inhibition, with potent activity reported against wild-type and gatekeeper mutations in patented chemical series [2]. This compound's moderate molecular weight (259.31 Da) and favorable physicochemical profile (logP 1.85) make it a suitable fragment for elaboration in SBDD campaigns targeting RET-driven cancers, where the acetyl group offers a vector for further functionalization.

Medicinal Chemistry SAR Expansion around 4-Position Heterocyclic Derivatives

The critical difference between this acetyl-piperazine derivative and analogs lies in the terminal amide group, which impacts hydrogen bonding potential and metabolic stability. This compound serves as a key intermediate or reference molecule in systematic SAR studies aimed at optimizing the pharmacokinetic properties of pyrazolopyrazine-based kinase inhibitors, where the acetyl cap is a common prodrug or stability-enhancing motif [3].

High-Throughput Screening (HTS) Counter-Screen Panel

Due to its action as a potential inhibitor of multiple kinases within the JAK family, this compound is a valuable tool for inclusion in kinase selectivity panels during HTS triage. Its use can help identify hits with undesirable pan-JAK activity early in the drug discovery process, reducing late-stage attrition related to target selectivity liabilities.

Quote Request

Request a Quote for 1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.